1-(3,5-Dimethylphenoxy)propan-2-one
Overview
Description
1-(3,5-Dimethylphenoxy)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol and is characterized by the presence of a propanone group attached to a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 1-(3,5-Dimethylphenoxy)propan-2-ol.
Substitution: Various substituted phenoxypropanones depending on the electrophile used.
Scientific Research Applications
1-(3,5-Dimethylphenoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it could inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)propan-2-one: Similar structure but with different substitution pattern on the aromatic ring.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: Contains an amino group instead of a ketone group.
Properties
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWPARMSCBQBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309049 | |
Record name | AB-131/42301676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-26-6 | |
Record name | NSC210927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AB-131/42301676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.